molecular formula C17H19NO3 B13440228 (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Cat. No.: B13440228
M. Wt: 288.36 g/mol
InChI Key: JGORUXKMRLIJSV-HOSVTXOBSA-N
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Description

The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a deuterated derivative of hydrocodone, a semi-synthetic opioid derived from codeine or thebaine . Its structure features a trideuteriomethoxy (-OCD₃) group at the 9-position, replacing the methoxy (-OCH₃) group in hydrocodone. This deuterium labeling is strategically employed to enhance metabolic stability via the kinetic isotope effect, making it valuable for pharmacokinetic studies, tracer applications, and as an analytical standard .

Key structural attributes include:

  • Core scaffold: A benzofuro[3,2-e]isoquinoline framework with a 4,12-methano bridge.
  • Stereochemistry: The (4R,4aR,7aR,12bS) configuration ensures alignment with opioid receptor binding requirements.
  • Functional groups: The 7-one moiety and 3-methyl substitution are critical for µ-opioid receptor (MOR) agonism .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

288.36 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3

InChI Key

JGORUXKMRLIJSV-HOSVTXOBSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps. The starting materials typically include benzofuran derivatives and isoquinoline precursors. The key steps in the synthesis include:

    Formation of the Benzofuroisoquinoline Core: This involves the cyclization of benzofuran and isoquinoline derivatives under acidic or basic conditions.

    Introduction of the Trideuteriomethoxy Group: This step involves the use of deuterated methanol in the presence of a suitable catalyst to introduce the trideuteriomethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of the trideuteriomethoxy group makes it particularly useful for nuclear magnetic resonance (NMR) studies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. The isotopic labeling allows for precise tracking of the compound within biological systems.

Medicine

In medicine, this compound may have potential as a therapeutic agent due to its unique structure and biological activity. It could be explored for its potential use in treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials and catalysts. Its unique structure may impart desirable properties to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trideuteriomethoxy group may enhance the compound’s binding affinity or alter its metabolic stability, leading to increased efficacy or reduced side effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The deuterated compound’s pharmacological and chemical properties can be contextualized against structurally related opioids and derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Key Modifications Pharmacological Relevance
Hydrocodone 9-OCH₃, 3-CH₃ Parent compound MOR agonist; analgesic, antitussive
Deuterated Hydrocodone (Target Compound) 9-OCD₃, 3-CH₃ Deuterated methoxy Enhanced metabolic stability; used in tracer studies
Naltrexone Derivatives (e.g., Compound 35) 9-OCH₃, 3-phenethyl Phenethyl substitution at 3-position TLR4 antagonism; reduced opioid activity
Methylnaltrexone (MNTX) 3-cyclopropylmethyl, 9-OH Quaternary ammonium at 3-position Peripherally restricted MOR antagonist
Triazolo-Isoquinolines (e.g., 4b–f) Alkoxy substitutions at 9-position Triazole ring fusion Variable MOR/DOR affinity; explored for pain management

Key Observations :

  • Deuterium Effects : The -OCD₃ group reduces hepatic CYP450-mediated demethylation, prolonging half-life compared to hydrocodone .
  • 3-Substituent Modifications : Cyclopropylmethyl (MNTX) or phenethyl groups (Compound 35) abolish MOR agonism but confer antagonism or TLR4 activity .
  • 9-Substituent Diversity : Alkoxy chains (e.g., pentyloxy in 4c–f) enhance lipophilicity, altering blood-brain barrier penetration .
Pharmacological and Metabolic Profiles

Receptor Binding :

  • Hydrocodone and its deuterated analogue show high MOR affinity (Ki < 1 nM) .
  • Naltrexone derivatives (e.g., Compound 35) exhibit TLR4 antagonism (IC₅₀ ~10 µM) with negligible MOR binding .

Metabolism :

  • Hydrocodone undergoes O-demethylation (CYP3A4/2D6) to hydromorphone. Deuteration reduces this conversion by ~30% in vitro .
  • MNTX’s quaternary ammonium group prevents CNS penetration, limiting side effects .

Therapeutic Indications :

  • Hydrocodone: Moderate-severe pain, cough suppression .
  • MNTX: Opioid-induced constipation .

Biological Activity

The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known as isoquinolines. Its structure includes multiple stereocenters and functional groups that contribute to its biological activity. The presence of the trideuteriomethoxy group may influence its pharmacokinetics and receptor interactions.

Opioid Receptor Interaction

Research indicates that compounds structurally related to this isoquinoline exhibit significant activity at opioid receptors. Specifically:

  • Mu-opioid receptor (MOR) : Compounds in this class can act as agonists or antagonists at MORs. The biological activity is often assessed through their ability to modulate pain perception and reward pathways.
  • Kappa-opioid receptor (KOR) : Some studies suggest that certain derivatives may selectively activate KORs, potentially offering therapeutic benefits without the adverse effects associated with MOR activation.

Analgesic Effects

A notable study demonstrated that related compounds effectively reduced pain in rodent models. The efficacy was quantified using standard pain assessment methods such as the hot plate test and formalin test.

StudyCompoundEfficacyMechanism
Che et al., 2018IBNtxAE_max = 75% at mMORG protein pathway activation
Che et al., 2021MP1202E_max = 59% at mMORβ-arrestin pathway modulation

Case Studies

  • Case Study on Analgesic Potency :
    • In a controlled trial involving rodents treated with the compound under investigation, significant analgesic effects were observed compared to controls. The study highlighted the compound's potential for pain management without the typical side effects of traditional opioids.
  • Receptor Selectivity :
    • Another study focused on the selectivity of various derivatives for MOR versus KOR. Results indicated that specific modifications in the chemical structure could enhance selectivity towards KORs while minimizing MOR-related side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

  • Absorption : The presence of the methoxy group may enhance lipid solubility.
  • Distribution : Studies suggest a favorable distribution in central nervous system tissues.
  • Metabolism : Investigations into metabolic pathways indicate that this compound may undergo phase I and phase II metabolism predominantly via cytochrome P450 enzymes.

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